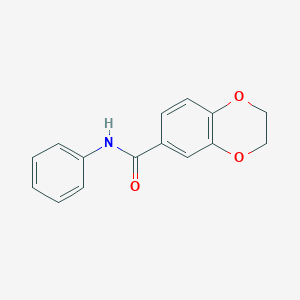![molecular formula C14H15NOS B253193 3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
3-methyl-N-[2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[2-(2-thienyl)ethyl]benzamide, also known as MTBE, is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of benzamide and contains a thienyl group, which makes it an interesting molecule for research purposes.
Applications De Recherche Scientifique
3-methyl-N-[2-(2-thienyl)ethyl]benzamide has been used in various scientific research applications such as:
1. Cancer research: this compound has been found to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and lung cancer cells.
2. Neurological research: this compound has been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory research: this compound has been found to possess anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects such as:
1. Inhibition of cell growth and proliferation: this compound has been found to inhibit the growth and proliferation of cancer cells.
2. Neuroprotective effects: this compound has been shown to protect neurons from oxidative stress and damage.
3. Anti-inflammatory effects: this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments such as:
1. High purity: this compound can be synthesized with high purity, which makes it suitable for various lab experiments.
2. Low toxicity: this compound has low toxicity, which makes it safe for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments such as:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited stability: this compound is not very stable and can degrade over time, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-[2-(2-thienyl)ethyl]benzamide such as:
1. Development of new derivatives: Researchers can develop new derivatives of this compound with improved properties for various applications.
2. Study of the mechanism of action: Further studies can be conducted to fully understand the mechanism of action of this compound.
3. Clinical trials: Clinical trials can be conducted to test the effectiveness of this compound in the treatment of various diseases.
Conclusion:
This compound is a synthetic compound that has been used in various scientific research applications. It can be synthesized using various methods and has been found to possess various biochemical and physiological effects. This compound has several advantages for lab experiments but also has limitations. There are several future directions for research on this compound, which can lead to the development of new derivatives and the discovery of new applications.
Méthodes De Synthèse
3-methyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized using various methods, but the most commonly used method involves the reaction of 3-methylbenzoyl chloride with 2-(2-thienyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of 104-106°C.
Propriétés
Formule moléculaire |
C14H15NOS |
|---|---|
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
3-methyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H15NOS/c1-11-4-2-5-12(10-11)14(16)15-8-7-13-6-3-9-17-13/h2-6,9-10H,7-8H2,1H3,(H,15,16) |
Clé InChI |
CNRBCCFLXYPPNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCCC2=CC=CS2 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253115.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
